2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the benzimidazole derivative with a nitrophenylmethylidene acetohydrazide under specific reaction conditions
Chemical Reactions Analysis
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its bioactivity by facilitating interactions with cellular components .
Comparison with Similar Compounds
Similar compounds include:
- 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the ethyl group and the nitrophenylmethylidene moiety in 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide distinguishes it from its analogs, potentially offering unique advantages in specific applications.
Properties
Molecular Formula |
C18H17N5O3S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-2-22-16-10-6-4-8-14(16)20-18(22)27-12-17(24)21-19-11-13-7-3-5-9-15(13)23(25)26/h3-11H,2,12H2,1H3,(H,21,24)/b19-11+ |
InChI Key |
PXGISCWLNMFZEJ-YBFXNURJSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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